Cas no 1040669-59-7 (N-[(4-chlorophenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)

N-[(4-chlorophenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a structurally complex heterocyclic compound featuring a naphthalene-substituted pyrazolo[1,5-a]pyrazine core linked to a chlorobenzyl acetamide moiety via a thioether bridge. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of sulfur and nitrogen heteroatoms enhances binding interactions with biological targets, while the naphthalene group may contribute to hydrophobic stabilization. The chlorophenyl substituent could improve metabolic stability and membrane permeability. This compound is of interest for pharmaceutical research due to its modular design, enabling further derivatization for structure-activity relationship studies. Proper handling requires standard laboratory precautions for organic compounds of this class.
N-[(4-chlorophenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide structure
1040669-59-7 structure
Product Name:N-[(4-chlorophenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No:1040669-59-7
MF:C25H19ClN4OS
MW:458.962562799454
CID:5385140
Update Time:2025-08-04

N-[(4-chlorophenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[(4-chlorophenyl)methyl]-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
    • N-[(4-chlorophenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
    • Inchi: 1S/C25H19ClN4OS/c26-19-10-8-17(9-11-19)15-28-24(31)16-32-25-23-14-22(29-30(23)13-12-27-25)21-7-3-5-18-4-1-2-6-20(18)21/h1-14H,15-16H2,(H,28,31)
    • InChI Key: NCZGZSJZYCYGHM-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=C(Cl)C=C1)(=O)CSC1=NC=CN2N=C(C3=C4C(C=CC=C4)=CC=C3)C=C12

N-[(4-chlorophenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide Pricemore >>

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N-[(4-chlorophenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide Related Literature

Additional information on N-[(4-chlorophenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

N-[(4-chlorophenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide: A Comprehensive Overview

The compound with CAS No. 1040669-59-7, known as N-[(4-chlorophenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug design and material science.

Naphthalene and pyrazolo[1,5-a]pyrazine are key structural components of this molecule. The naphthalene moiety contributes to the compound's aromatic stability and potential for electronic interactions, while the pyrazolo[1,5-a]pyrazine ring system introduces a rigid framework that can enhance bioavailability and binding affinity in biological systems. The presence of a sulfanyl group further enhances the molecule's versatility, enabling it to participate in various chemical reactions and interactions.

Recent studies have highlighted the importance of chlorophenyl groups in modulating the pharmacokinetic properties of organic compounds. In this compound, the 4-chlorophenyl group plays a crucial role in stabilizing the molecule's structure and potentially improving its solubility in organic solvents. This feature is particularly advantageous in drug delivery systems where solubility is a critical factor.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored various strategies to optimize the synthesis pathway, focusing on improving yield and reducing reaction time. For instance, the use of palladium-catalyzed cross-coupling reactions has been shown to significantly enhance the efficiency of constructing the naphthalene-pyrazolo[1,5-a]pyrazine core.

In terms of applications, this compound has shown promise in several areas. Its ability to act as a sulfur-containing ligand makes it a valuable candidate for coordination chemistry studies. Additionally, its structural similarity to known bioactive molecules suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents targeting specific biological pathways.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that the molecule exhibits strong binding affinity towards several key protein targets, including those involved in cancer progression and neurodegenerative diseases. Such findings underscore its potential as a lead compound in drug discovery programs.

The incorporation of acetamide groups into organic molecules is another area of active research, as these groups can significantly influence the physicochemical properties of compounds. In this case, the acetamide group not only enhances the molecule's stability but also provides additional sites for functionalization, enabling further modifications to tailor its properties for specific applications.

From an environmental perspective, understanding the degradation pathways of such complex molecules is essential for assessing their ecological impact. Recent studies have focused on evaluating the biodegradability of this compound under various environmental conditions. Initial findings suggest that it undergoes slow degradation under aerobic conditions, highlighting the need for further research into its long-term environmental effects.

In conclusion, N-[(4-chlorophenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS No. 1040669-59-7) represents a fascinating example of modern organic chemistry's capabilities. Its unique structure, combined with recent advances in synthesis and application studies, positions it as a valuable tool for future research and development across multiple disciplines.

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